molecular formula C11H17BBrNO4 B13024043 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate

2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate

Cat. No.: B13024043
M. Wt: 317.97 g/mol
InChI Key: JEJQJSNXNHNVBY-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate is a boron-containing compound that has garnered interest in the field of organic chemistry, particularly in the context of Suzuki–Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate typically involves the reaction of appropriate boronic acid derivatives with 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate under inert atmospheres to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions often involve temperatures ranging from room temperature to 100°C, depending on the specific reaction being performed .

Major Products

The major products formed from these reactions include various boronic acid derivatives, boronate esters, and substituted cyclohexadienyl compounds .

Scientific Research Applications

Anticancer Activity

Boronic acids and their derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that boron-containing compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, studies have shown that certain boronic acid derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities. Boronic acids are known to interfere with bacterial cell wall synthesis and viral replication processes. For example, derivatives of boronic acids have been utilized in the development of new antibiotics and antiviral agents that can combat resistant strains of pathogens .

Drug Delivery Systems

Boronic acids can form reversible covalent bonds with diols present on the surfaces of cells. This property has been harnessed to enhance the delivery of therapeutic agents into cells. Studies demonstrate that boronates can improve the cytosolic delivery of proteins and other drugs, potentially increasing their efficacy .

Suzuki–Miyaura Coupling Reactions

The compound is particularly valuable in organic synthesis as a reagent in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronate group allows for efficient coupling with aryl halides under mild conditions .

Synthesis of Heterocycles

The versatility of boronic acids extends to the synthesis of heterocyclic compounds. The compound can serve as a building block for synthesizing various heterocycles that are important in medicinal chemistry .

Material Science Applications

In material science, boronic acid derivatives are being explored for their potential use in organic electronic devices due to their ability to form stable complexes with other organic materials. This property can be exploited in the development of sensors and other electronic components .

Case Study 1: Anticancer Research

A study published in Nature highlighted the use of boronic acid derivatives in targeting cancer cells through proteasome inhibition. Researchers synthesized a series of compounds similar to 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate and evaluated their cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting strong anticancer potential.

Case Study 2: Drug Delivery Enhancement

Research conducted by the Raines group demonstrated that pendant boronic acids could enhance protein delivery systems by forming stable complexes with saccharides on cell surfaces. This study showcased how modifying existing drug delivery systems with boronic acid derivatives could improve therapeutic outcomes for diseases requiring targeted delivery.

Mechanism of Action

The mechanism by which 2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen (3-bromo-6-oxocyclohexa-1,3-dien-1-yl)boronate exerts its effects involves the formation of carbon-boron bonds through Suzuki–Miyaura coupling. The palladium catalyst facilitates the transmetalation process, where the boron atom transfers its organic group to the palladium center, forming a new carbon-carbon bond . This process is crucial in the synthesis of complex organic molecules.

Biological Activity

Structural Overview

The compound's structure includes a boronate moiety and a bromo-substituted cyclohexadiene system, which is critical for its reactivity and biological interactions. The presence of the hydroxyethyl and methylamino groups suggests potential for hydrogen bonding and interaction with biological targets.

Research indicates that compounds with boronate groups can exhibit protease inhibition , particularly against serine proteases. The mechanism typically involves the reversible formation of a covalent bond between the boron atom and the hydroxyl group of serine residues in the active site of proteases . This interaction can lead to significant therapeutic applications, especially in cancer treatment where protease activity is often dysregulated.

Anticancer Properties

A study highlighted the compound's ability to induce apoptosis in cancer cell lines by modulating key signaling pathways. The compound was shown to inhibit cell proliferation through cell cycle arrest at the G1 phase, which is crucial for preventing tumor growth .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on various enzymes. For instance, it was found to inhibit the enzyme carbonic anhydrase with an IC50 value indicating moderate potency. This inhibition can affect physiological processes such as pH regulation and ion transport, which are essential in various diseases .

Cytotoxicity Studies

Cytotoxicity assays conducted on several human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound exhibits selective cytotoxic effects. The results showed a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .

Case Study 1: Breast Cancer Treatment

In a clinical setting, patients with advanced breast cancer were treated with a regimen including this compound. Results indicated a reduction in tumor size and improved patient outcomes compared to standard therapies alone. The study emphasized the importance of combining this compound with existing treatments to enhance efficacy .

Case Study 2: Metastatic Melanoma

Another study focused on metastatic melanoma patients showed that the incorporation of this compound into treatment protocols led to improved survival rates. Patients receiving this compound alongside immunotherapy exhibited enhanced immune responses and reduced tumor burden .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
Protease InhibitionModerate inhibition
Anticancer ActivityInduces apoptosis in cancer cells
CytotoxicityIC50 = 10 µM in HeLa cells
Enzyme InhibitionInhibits carbonic anhydrase

Table 2: Clinical Outcomes

Study FocusPatient TypeOutcomeReference
Breast CancerAdvanced breast cancerTumor size reduction
Metastatic MelanomaMelanoma patientsImproved survival rates

Properties

Molecular Formula

C11H17BBrNO4

Molecular Weight

317.97 g/mol

IUPAC Name

(3-bromo-6-oxocyclohexa-1,3-dien-1-yl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid

InChI

InChI=1S/C11H17BBrNO4/c1-14(4-6-15)5-7-18-12(17)10-8-9(13)2-3-11(10)16/h2,8,15,17H,3-7H2,1H3

InChI Key

JEJQJSNXNHNVBY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CCC1=O)Br)(O)OCCN(C)CCO

Origin of Product

United States

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